(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring substituted with methyl groups and a phenylmethoxycarbonyl group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Attachment of the Phenylmethoxycarbonyl Group: This step involves the reaction of the pyrrolidine derivative with phenylmethoxycarbonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group or the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of substituents.
(3R,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: Another stereoisomer with distinct properties.
(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid: A structural isomer with a different position of the carboxylic acid group.
Uniqueness
(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,4S)-3,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-8-16(10-15(11,2)13(17)18)14(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,18)/t11-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPYIFDMPAEQX-IAQYHMDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@]1(C)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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